molecular formula C6H5N3O B1489704 1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 41373-13-1

1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No. B1489704
CAS RN: 41373-13-1
M. Wt: 135.12 g/mol
InChI Key: SWENTSLBISOJDB-UHFFFAOYSA-N
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Description

“1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), representing the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .


Molecular Structure Analysis

The molecular formula of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is C6H5N3 . It has a molecular weight of 119.12 g/mol . The IUPAC name is 1H-pyrazolo[4,3-c]pyridine .


Chemical Reactions Analysis

The chemical reactions of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives are diverse and complex. They are associated with the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 119.048347172 g/mol, and its monoisotopic mass is also 119.048347172 g/mol .

Scientific Research Applications

Kinase-Focused Library Development

1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives have shown potential as scaffolds in drug discovery, particularly in the development of a kinase-focused library. Their structure, with a unique arrangement of hydrogen bond donor and acceptor groups, is suitable for ATP competitive binding to kinase enzymes. This has led to the exploration of efficient synthesis routes for these compounds, yielding diverse libraries for screening against various cancer drug targets (Smyth et al., 2010).

Biomedical Applications

Pyrazolo[4,3-c]pyridines, including 1H-pyrazolo[4,3-c]pyridin-4(5H)-one, have been noted for their biomedical applications. With diverse substituents and synthetic methods, these compounds have been extensively studied for various biomedical purposes, underlining their versatility in this field (Donaire-Arias et al., 2022).

Antileishmanial Activity

Some derivatives of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been synthesized and evaluated for antileishmanial activity against Leishmania amazonensis. Certain compounds in this series have demonstrated significant activity, highlighting their potential in treating parasitic infections (Medeiros et al., 2017).

Cyclin-Dependent Kinase Inhibition

1H-Pyrazolo[4,3-c]pyridin-4(5H)-one has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Its efficacy in inhibiting CDK1/CDK2 and inducing apoptosis in cancer cells underscores its potential in cancer therapy (Misra et al., 2003).

Materials Science Applications

Derivatives of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been used in materials science, particularly in the fabrication of devices exhibiting photovoltaic properties. Their thermal stability and electronic properties make them suitable for such applications (El-Menyawy et al., 2019).

Antimicrobial Properties

Certain 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents (Elgemeie et al., 2017).

properties

IUPAC Name

1,5-dihydropyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWENTSLBISOJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazolo[4,3-c]pyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
LA Smyth, TP Matthews, PN Horton, MB Hursthouse… - Tetrahedron, 2010 - Elsevier
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry. In particular, the arrangement of hydrogen bond …
Number of citations: 28 www.sciencedirect.com
J Xue, Z Zhang, H Hu - Doklady Biochemistry and Biophysics, 2020 - Springer
In the present study, 1-(3,5-dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4 (5H)-one (DPMPP) was investigated as an antiproliferative agent for prostate cancer cells and the …
Number of citations: 3 link.springer.com
S Kumar, S Gupta, LF Abadi, S Gaikwad… - European Journal of …, 2019 - Elsevier
In our continuing efforts to find novel anti–HIV compounds, we have synthesized sixteen novel pyrazolo[4,3–c]pyridin–4–one derivatives. All the synthesized compounds were screened …
Number of citations: 15 www.sciencedirect.com
X Yu, Q Cui - Tropical Journal of Pharmaceutical Research, 2021 - ajol.info
Purpose: To investigate 6-methyl-1-(3-(trifluoromethyl) phenyl)-1H-pyrazolo [4, 3-c] pyridin-4 (5H)-one (FMPPP) as anti-proliferative agent against prostate cancers. Methods: The …
Number of citations: 5 www.ajol.info
BC Huddle, E Grimley, M Chtcherbinine… - European journal of …, 2021 - Elsevier
There is strong evidence that inhibition of one or more Aldehyde Dehydrogenase 1A (ALDH1A) isoforms may be beneficial in chemotherapy-resistant ovarian cancer and other tumor …
Number of citations: 6 www.sciencedirect.com
MH El-Naggar, A Elgaml, FM Abdel Bar… - Natural product …, 2019 - Taylor & Francis
Ricinine (1), a known major alkaloid in Ricinus communis plant, was used as a starting compound for the synthesis of six ricinine derivatives; two new and four known compounds. The …
Number of citations: 23 www.tandfonline.com
NS Vul'fson, GM Sukhotina - Bulletin of the Academy of Sciences of the …, 1966 - Springer
Conclusions The cyclization of 3-acyl-4-hydroxy-6-methyl-2 (1H)-pyridone phenyl hydrazones and their 1-methyl and 1-phenyl derivatives goes by reaction at the 4-position of the …
Number of citations: 3 link.springer.com
HM Faidallah, SAF Rostom… - Science (JKAU: Sci …, 2010 - platform.almanhal.com
This research work describes the synthesis and biological properties of some novel polysubstituted fused heterocyclic ring systems namely; pyrano [4, 3-c] pyrazoles and pyrazolo [4, 3-c…
Number of citations: 21 platform.almanhal.com
T Yogo, H Nagamiya, M Seto, S Sasaki… - Journal of medicinal …, 2016 - ACS Publications
We report herein the discovery and optimization of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 inhibitors. High-throughput screening against TYK2 and JAK1–3 provided …
Number of citations: 23 pubs.acs.org
SW Schneller, RS Hosmane - The Journal of Organic Chemistry, 1978 - ACS Publications
Registry No.—6, 898-22-6; 7, 29113-33-5; 2, 4-xylidinium thio-oxamate, 67662-69-5; 2-chloro-o-tolylammonium thiooxamate, 67662-70-8; 2, 3-xylidinium thiooxamate, 67662-71-9; 3, 4-…
Number of citations: 7 pubs.acs.org

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